2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate
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Overview
Description
2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate is a complex organic compound that features a unique structure combining a methoxy group, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions or cellular processes.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate involves its interaction with specific molecular targets. The morpholine ring and methoxy group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-Methoxy-4-[5-(morpholin-4-yl)penta-1,3-diyn-1-yl]phenyl benzoate apart from similar compounds is its unique combination of functional groups. The presence of both a morpholine ring and a methoxy group, along with the benzoate ester, provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
IUPAC Name |
[2-methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-26-22-18-19(8-4-3-7-13-24-14-16-27-17-15-24)11-12-21(22)28-23(25)20-9-5-2-6-10-20/h2,5-6,9-12,18H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLJONFODWNELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#CC#CCN2CCOCC2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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